molecular formula C9H14BrNO B1519666 3-Bromo-5-cyclohexyl-4,5-dihydroisoxazole CAS No. 1120214-99-4

3-Bromo-5-cyclohexyl-4,5-dihydroisoxazole

Cat. No.: B1519666
CAS No.: 1120214-99-4
M. Wt: 232.12 g/mol
InChI Key: ZLKOMDURKIDQEB-UHFFFAOYSA-N
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Description

3-Bromo-5-cyclohexyl-4,5-dihydroisoxazole is a chemical compound with the molecular formula C9H14BrNO and a molecular weight of 232.12 g/mol. This compound belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing an oxygen and a nitrogen atom in the ring structure. Isoxazoles are known for their diverse biological activities and applications in various fields of chemistry and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-cyclohexyl-4,5-dihydroisoxazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 3-bromocyclohexanone with hydroxylamine hydrochloride in the presence of a base, such as triethylamine, to form the isoxazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-cyclohexyl-4,5-dihydroisoxazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

3-Bromo-5-cyclohexyl-4,5-dihydroisoxazole has several scientific research applications across various fields:

  • Chemistry: The compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules.

  • Biology: Isoxazoles, including this compound, have been studied for their potential biological activities, such as antimicrobial and antifungal properties.

  • Medicine: Research has explored the use of isoxazole derivatives in drug development, targeting various diseases and conditions.

  • Industry: The compound may find applications in the development of new materials, catalysts, and other industrial products.

Mechanism of Action

The mechanism by which 3-Bromo-5-cyclohexyl-4,5-dihydroisoxazole exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific context in which the compound is used.

Comparison with Similar Compounds

3-Bromo-5-cyclohexyl-4,5-dihydroisoxazole can be compared with other isoxazole derivatives, such as 3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid amide and Tetrahydro-2H-pyran-4-carbonyl chloride. These compounds share structural similarities but may differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific cyclohexyl group, which can influence its reactivity and biological properties.

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Properties

IUPAC Name

3-bromo-5-cyclohexyl-4,5-dihydro-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BrNO/c10-9-6-8(12-11-9)7-4-2-1-3-5-7/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLKOMDURKIDQEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2CC(=NO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80656827
Record name 3-Bromo-5-cyclohexyl-4,5-dihydro-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1120214-99-4
Record name 3-Bromo-5-cyclohexyl-4,5-dihydro-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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